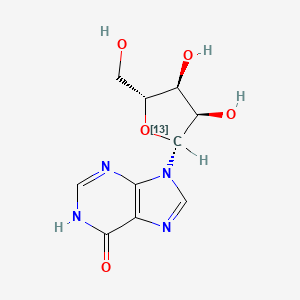

Inosine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

269.22 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |

InChI Key |

UGQMRVRMYYASKQ-OGIWRBOVSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purity of Inosine-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and purity analysis of Inosine-13C, a crucial isotopically labeled compound for metabolic research and drug development. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of a 13C label into the purine ring or the ribose sugar moiety. A common and effective method for introducing a 13C atom at the C8 position of the purine ring is through the cyclization of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide (AICA-riboside) using a 13C-labeled one-carbon source.

Synthesis via Cyclization of AICA-riboside with a 13C-Carbene Source

This method is based on the chemical synthesis of inosine from AICA-riboside, where a carbene source is used for the ring closure to form the purine structure.[1][2] To produce [8-13C]-Inosine, a 13C-labeled carbene source is required.

Reaction Scheme:

Caption: Synthesis of [8-13C]-Inosine from AICA-riboside.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve AICA-riboside in anhydrous methanol.

-

Addition of Base: Add sodium methoxide (NaOCH3) to the solution and stir until the AICA-riboside is fully dissolved.

-

Introduction of the 13C Source: Cool the reaction mixture in an ice bath. Slowly add [13C]chloroform (or another suitable 13C-labeled carbene precursor like carbon tetrachloride) to the reaction.

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, carefully quench it by adding water. Neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Work-up: Remove the solvent under reduced pressure. The resulting residue contains the crude [8-13C]-Inosine.

Note: Yields for the non-labeled synthesis using carbon tetrachloride or hexachloroethane as the carbene source have been reported to be in the range of 48-51%.[1] Similar yields can be expected for the 13C-labeled synthesis, though optimization may be required.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. An ion-pair reversed-phase HPLC method is particularly effective for separating nucleosides like inosine.[3][4][5]

Ion-Pair Reversed-Phase HPLC Protocol

Experimental Protocol:

-

Sample Preparation: Dissolve the crude this compound residue in the initial mobile phase (Buffer A). Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Supelcosil LC-18, 3 µm particle size) is suitable.[3]

-

Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP) as the ion-pairing agent, pH 5.0.[4]

-

Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, and 25% acetonitrile, pH 7.0.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Gradient Elution:

-

Start with 100% Mobile Phase A for 10 minutes.

-

Apply a linear gradient to 75% Mobile Phase B over 15 minutes.

-

Hold at 75% Mobile Phase B for 10 minutes.

-

Apply a linear gradient to 100% Mobile Phase B over 5 minutes.

-

Hold at 100% Mobile Phase B for 15 minutes.

-

Return to 100% Mobile Phase A and re-equilibrate the column for 15 minutes before the next injection.[4]

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound.

Purity Analysis of this compound

The chemical and isotopic purity of the final product must be rigorously assessed. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical and Isotopic Purity by NMR Spectroscopy

13C NMR is essential for confirming the position of the 13C label and for determining the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.[6][7] The solution should be clear and free of particulate matter.

-

NMR Parameters (for a 400 MHz spectrometer):

-

Experiment: 1D 13C NMR with proton decoupling.

-

Pulse Program: zgdc30 (Bruker) or an equivalent pulse sequence that includes 1H decoupling during acquisition and NOE enhancement during the relaxation delay.[8]

-

Acquisition Time (AQ): 1.0 seconds.[8]

-

Relaxation Delay (D1): 2.0 seconds.[8]

-

Number of Scans (NS): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]

-

Pulse Width (P1): Calibrated for a 30° flip angle.

-

-

Data Analysis:

-

Chemical Purity: The 1H and 13C NMR spectra should show signals corresponding to the inosine structure, with minimal or no signals from impurities.

-

Isotopic Enrichment: The isotopic enrichment at a specific carbon position can be determined by comparing the integral of the 13C-enriched signal to the signals of natural abundance carbons in the molecule or to an internal standard. In the 1H NMR spectrum, the presence of 13C satellites flanking the main proton signal of the proton attached to the 13C-labeled carbon provides a clear indication of enrichment.

-

Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to quantify the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan a range that includes the expected m/z of the unlabeled and labeled inosine.

-

Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Determine the mass isotopomer distribution (MID) by measuring the relative intensities of the peaks corresponding to the unlabeled inosine (M+0) and the 13C-labeled inosine (M+1, M+2, etc.).

-

Correct the raw intensities for the natural abundance of 13C and other isotopes to calculate the true isotopic enrichment.

-

Quantitative Data Summary

| Parameter | Method | Expected Value/Range | Reference/Comment |

| Synthesis Yield | Cyclization of AICA-riboside | 40-55% | Based on similar non-labeled syntheses.[1] |

| Chemical Purity | HPLC, NMR | >98% | Typical specification for commercially available standards. |

| Isotopic Enrichment | NMR, MS | >99 atom % 13C | Standard for high-quality isotopically labeled compounds. |

Experimental Workflow and Signaling Pathways

This compound is a valuable tracer for metabolic flux analysis, particularly for studying the pentose phosphate pathway (PPP) and glycolysis. When cells are supplied with [1',2',3',4',5'-13C5]-Inosine, the 13C-labeled ribose moiety enters cellular metabolism and can be traced through various pathways.

Metabolic Fate of [1',2',3',4',5'-13C5]-Inosine

The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond in inosine to release hypoxanthine and ribose-1-phosphate.[9][10] The 13C5-labeled ribose-1-phosphate can then enter the PPP, be converted to glycolytic intermediates, and eventually enter the Krebs cycle.

References

- 1. A new synthesis of inosine from 5-amino-1-beta-D-ribofuranosyl-4-imidazole-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cores.emory.edu [cores.emory.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ¹³C-Labeled Inosine in Modern Metabolic Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in the elucidation of complex metabolic networks. Among the various labeled compounds utilized, ¹³C-labeled inosine, particularly [1',2',3',4',5'-¹³C₅]-Inosine (Inosine-¹³C₅), has emerged as a critical tracer for investigating cellular energetics and biosynthesis. This technical guide provides an in-depth overview of the application of Inosine-¹³C₅ in metabolic research, with a focus on its use in Stable Isotope-Resolved Metabolomics (SIRM). We will delve into the core principles of inosine metabolism, detail experimental protocols for tracer studies, present quantitative data from key research findings, and visualize the implicated metabolic pathways. This guide is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments using ¹³C-labeled inosine.

Introduction: The Significance of Inosine in Cellular Metabolism

Inosine, a purine nucleoside, is traditionally known as an intermediate in the purine degradation pathway. However, recent research has unveiled its crucial role as an alternative carbon source, especially in environments with limited glucose availability, such as the tumor microenvironment.[1][2] Cells can salvage the ribose moiety from inosine and channel it into central carbon metabolism to fuel essential processes like the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.[1] This metabolic flexibility has profound implications for cell survival, proliferation, and function, particularly in the contexts of cancer and immunology.[1]

Inosine-¹³C₅, where all five carbon atoms of the ribose sugar are replaced with the stable isotope ¹³C, allows for the precise tracking of the metabolic fate of this ribose unit. By employing advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these ¹³C atoms into a wide array of downstream metabolites.[3][4] This provides a detailed map of how cells utilize inosine-derived carbon, offering insights into metabolic reprogramming in disease states and identifying potential therapeutic targets.

Core Application: Metabolic Flux Analysis with Inosine-¹³C₅

The primary application of Inosine-¹³C₅ in research is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5] This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions within a cell.[5] By introducing Inosine-¹³C₅ as a carbon source and measuring the resulting ¹³C enrichment in downstream metabolites, researchers can deduce the relative and absolute fluxes through various metabolic pathways.

Key Research Areas:

-

Cancer Metabolism: Investigating how cancer cells adapt to nutrient-poor environments by utilizing alternative carbon sources like inosine.[2][6] This research can uncover metabolic vulnerabilities of tumors that can be exploited for therapy.

-

Immunology: Understanding the metabolic requirements of immune cells, such as T cells, for their activation, proliferation, and effector functions.[1] Studies have shown that T cells can use inosine to support their function when glucose is scarce.[1]

-

Neurobiology: Exploring the neuroprotective effects of inosine and its role in neuronal energy metabolism.[7]

Experimental Protocols

The following sections outline a generalized protocol for a stable isotope tracing experiment using Inosine-¹³C₅ in cultured cells. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific cell type and experimental question.[1][8][9]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

-

Preparation of Labeling Medium: Prepare the experimental medium. For example, to test inosine as an alternative carbon source, a glucose-free medium supplemented with [1',2',3',4',5'-¹³C₅]-Inosine (e.g., 2 mM) is used.[6] A parallel culture with [U-¹³C₆]-Glucose can be run as a positive control for central carbon metabolism tracing.[8]

-

Isotope Labeling:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the pre-existing medium.

-

Replace the medium with the prepared ¹³C-labeling medium.

-

Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites and reach a metabolic and isotopic steady state.[1][8][10]

-

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically done by aspirating the medium and immediately adding a cold extraction solvent, such as 80% methanol (-80°C).[9]

-

Cell Lysis and Extraction:

-

Scrape the cells in the cold extraction solvent.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[9]

-

-

Sample Preparation:

Analytical Methods

LC-MS is a highly sensitive technique for detecting and quantifying ¹³C-labeled metabolites.[4]

-

Chromatography: Separate the metabolites using a suitable LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.[9]

-

Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12] The instrument will detect the different mass isotopologues of each metabolite (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 with two, and so on).[13]

-

Data Analysis: The resulting data is a mass isotopologue distribution (MID) for each detected metabolite. This distribution reflects the extent of ¹³C incorporation from the Inosine-¹³C₅ tracer.[13]

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule (positional isotopomers).[11][14]

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.[11]

-

NMR Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, HSQC, TOCSY).[15]

-

Data Analysis: Analyze the spectra to identify and quantify the different isotopomers of metabolites. The splitting patterns in ¹H NMR spectra can reveal the presence of adjacent ¹³C atoms.[14]

Quantitative Data Presentation

The following tables summarize representative quantitative data on the fractional enrichment of ¹³C in key metabolites from studies using [1',2',3',4',5'-¹³C₅]-Inosine as a tracer in human effector T (Teff) cells, demonstrating its role as a carbon source for central metabolic pathways.[8] The data is presented as the percentage of the metabolite pool containing a specific number of ¹³C atoms.

Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway (PPP) Metabolites in Human Teff Cells [8]

| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Ribose-5-Phosphate (R5P) | [¹³C₆]-Glucose | ~20 | ~5 | ~5 | ~5 | ~10 | ~55 | - |

| [¹³C₅]-Inosine | ~10 | ~2 | ~3 | ~5 | ~5 | ~75 | - | |

| Fructose-6-Phosphate (F6P) | [¹³C₆]-Glucose | ~30 | ~5 | ~5 | ~5 | ~5 | ~50 | - |

| [¹³C₅]-Inosine | ~40 | ~5 | ~5 | ~5 | ~5 | ~40 | - | |

| Glucose-6-Phosphate (G6P) | [¹³C₆]-Glucose | ~25 | ~5 | ~5 | ~5 | ~5 | ~55 | - |

| [¹³C₅]-Inosine | ~45 | ~5 | ~5 | ~5 | ~5 | ~35 | - |

Data are estimations derived from published charts and represent the dominant isotopologues.

Table 2: Fractional ¹³C Enrichment in Glycolysis and Krebs Cycle Metabolites in Human Teff Cells [8]

| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Lactate | [¹³C₆]-Glucose | ~20 | ~5 | ~5 | ~70 | - | - |

| [¹³C₅]-Inosine | ~30 | ~5 | ~5 | ~60 | - | - | |

| Citrate | [¹³C₆]-Glucose | ~40 | ~10 | ~35 | ~5 | ~5 | ~5 |

| [¹³C₅]-Inosine | ~50 | ~10 | ~30 | ~5 | ~5 | ~5 | |

| Malate | [¹³C₆]-Glucose | ~45 | ~10 | ~30 | ~5 | ~10 | - |

| [¹³C₅]-Inosine | ~55 | ~10 | ~25 | ~5 | ~5 | - |

Data are estimations derived from published charts and represent the dominant isotopologues.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows involving Inosine-¹³C₅.

Inosine Catabolism and Entry into Central Carbon Metabolism

Caption: Catabolism of Inosine-¹³C₅ and entry of the ¹³C-labeled ribose into central carbon metabolism.

Experimental Workflow for Inosine-¹³C₅ Tracer Studies

Caption: A generalized experimental workflow for metabolic flux analysis using Inosine-¹³C₅.

Logical Relationship of Inosine as an Alternative Carbon Source

Caption: Logical flow demonstrating how inosine supports cellular function under glucose limitation.

Conclusion

Inosine-¹³C₅ is a powerful and increasingly utilized tool in metabolic research. Its application in stable isotope-resolved metabolomics provides unparalleled insights into how cells adapt to their metabolic environment. By tracing the fate of the inosine-derived ribose, researchers can delineate complex metabolic networks, identify novel metabolic pathways, and uncover potential therapeutic targets in a variety of diseases. This technical guide provides a foundational understanding of the principles, protocols, and data interpretation associated with the use of Inosine-¹³C₅, empowering researchers to leverage this technology in their own investigations. As our understanding of the metabolic underpinnings of health and disease continues to grow, the role of tracers like Inosine-¹³C₅ will undoubtedly become even more critical in driving the next wave of biomedical discoveries.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring cancer metabolism using stable isotope-resolved metabolomics (SIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mycompounddiscoverer.com [mycompounddiscoverer.com]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR-based stable isotope resolved metabolomics in systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 13C-Labeled Inosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. Among the array of available tracers, 13C-labeled inosine has emerged as a particularly powerful tool for elucidating the complexities of purine metabolism, cellular bioenergetics, and their roles in health and disease. This technical guide offers a comprehensive overview of the biological significance of 13C-labeled inosine, its applications in metabolic tracing, detailed experimental methodologies, and the visualization of associated pathways. By providing a centralized resource, this document aims to empower researchers, scientists, and drug development professionals to effectively leverage 13C-labeled inosine in their investigative pursuits.

Introduction: The Central Role of Inosine in Purine Metabolism

Inosine is a naturally occurring purine nucleoside that occupies a critical juncture in cellular metabolism. It is primarily generated through the deamination of adenosine and serves as a key intermediate in the purine salvage pathway. This pathway allows cells to recycle purine bases, conserving energy and essential building blocks for nucleic acid synthesis. The metabolic fate of inosine is twofold: it can be catabolized into hypoxanthine and subsequently uric acid for excretion, or it can be salvaged to regenerate inosine monophosphate (IMP), a precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The use of 13C-labeled inosine enables the precise tracking of these metabolic routes, offering a quantitative understanding of purine flux in various physiological and pathological states.

Applications in Research and Drug Development

The ability to trace the carbon skeleton of inosine using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has led to its application in several key areas:

-

Metabolic Flux Analysis (MFA): 13C-labeled inosine is instrumental in quantifying the contribution of the purine salvage pathway to the total nucleotide pool. This is particularly crucial in rapidly proliferating cells, such as cancer cells and activated immune cells, which have high demands for nucleotide biosynthesis.

-

Understanding Disease Pathophysiology: Alterations in purine metabolism are implicated in a range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 13C-inosine tracing can illuminate how metabolic pathways are rewired in these conditions, potentially identifying novel therapeutic targets.

-

Therapeutic Development: For drugs targeting purine metabolism, 13C-labeled inosine can be used to assess their mechanism of action and efficacy. By monitoring the flux of inosine through different pathways in the presence of a drug, researchers can gain a detailed understanding of its biochemical effects.

-

Alternative Energy Source: Recent studies have highlighted the role of inosine as an alternative carbon source, particularly under conditions of glucose restriction. 13C-inosine can be traced into central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing its contribution to cellular energy and biosynthesis.

Quantitative Data from 13C-Inosine Tracing Studies

The following tables summarize quantitative data derived from studies utilizing [1',2',3',4',5'-13C5]-inosine to trace its metabolic fate in human effector T cells. This data provides a clear picture of how inosine-derived ribose contributes to central carbon metabolism.

Table 1: Fractional Enrichment of Pentose Phosphate Pathway (PPP) Metabolites from [1',2',3',4',5'-13C5]-Inosine

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| Ribose-5-phosphate | M+5 | ~60 |

| Fructose-6-phosphate | M+5 | ~45 |

| Sedoheptulose-7-phosphate | M+5 | ~35 |

| Erythrose-4-phosphate | M+4 | ~25 |

This table illustrates the significant contribution of the inosine-derived ribose to the PPP, a pathway crucial for nucleotide synthesis and NADPH production.

Table 2: Fractional Enrichment of Glycolysis and TCA Cycle Metabolites from [1',2',3',4',5'-13C5]-Inosine

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| Phosphoenolpyruvate (PEP) | M+3 | ~50 |

| Pyruvate | M+3 | ~45 |

| Lactate | M+3 | ~55 |

| Citrate | M+2 | ~20 |

| α-Ketoglutarate | M+2 | ~15 |

| Malate | M+2 | ~20 |

This table demonstrates that the carbon backbone of inosine-derived ribose can be fully catabolized through glycolysis and enter the TCA cycle, contributing to cellular energy production.

Experimental Protocols

In Vitro 13C-Inosine Labeling of Cultured Cells

This protocol describes a general procedure for tracing the metabolism of 13C-labeled inosine in adherent cell cultures.

Materials:

-

Cell line of interest

-

Standard cell culture medium and supplements

-

[1',2',3',4',5'-13C5]-Inosine (or other desired labeled variant)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Labeling Medium: Prepare fresh culture medium containing the desired concentration of 13C-labeled inosine (e.g., 100 µM).

-

Labeling: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the 13C-inosine containing medium.

-

Incubation: Incubate the cells for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.

-

Metabolite Extraction:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

-

LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to separate and detect the 13C-labeled metabolites of interest. Data analysis will involve identifying the mass isotopologue distributions of downstream metabolites to determine fractional enrichment.

In Vivo 13C-Inosine Tracing in Animal Models

This protocol provides a general framework for in vivo metabolic tracing using 13C-labeled inosine in mice.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

Sterile [1',2',3',4',5'-13C5]-Inosine solution for injection

-

Anesthesia and surgical tools

-

Blood collection supplies (e.g., heparinized capillaries)

-

Liquid nitrogen

-

Tissue homogenization equipment

-

Metabolite extraction solvents (as above)

-

LC-MS system

Procedure:

-

Animal Preparation: Acclimate animals to the experimental conditions. For tumor studies, tumors should be grown to a suitable size.

-

Tracer Administration: Administer a bolus of sterile 13C-labeled inosine solution via intravenous (IV) or intraperitoneal (IP) injection. The dose and route will depend on the specific experimental goals.

-

Tracer Circulation: Allow the tracer to circulate for a predetermined period (e.g., 30, 60, 120 minutes) to allow for tissue uptake and metabolism.

-

Sample Collection:

-

Collect blood samples at specified time points to monitor plasma enrichment of the tracer.

-

At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., tumor, liver, muscle).

-

-

Tissue Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt all metabolic activity.

-

Metabolite Extraction from Tissue:

-

Homogenize the frozen tissue in ice-cold 80% methanol.

-

Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.

-

-

Sample Preparation and LC-MS Analysis: Prepare and analyze the tissue and plasma extracts as described for the in vitro protocol.

Visualization of Key Pathways and Workflows

Metabolic Fate of 13C-Labeled Inosine

Caption: Metabolic pathways traced by 13C-labeled inosine.

Experimental Workflow for In Vitro 13C-Inosine Tracing

Caption: Workflow for in vitro 13C-inosine metabolic tracing.

Conclusion

13C-labeled inosine is an invaluable tool for researchers seeking to unravel the intricate network of purine metabolism and its connections to central carbon metabolism. Its application extends from fundamental cell biology to the preclinical development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for designing and executing robust metabolic tracing experiments. As analytical technologies continue to advance, the precision and scope of insights gained from 13C-inosine tracing are poised to expand, further cementing its role as a critical component of the modern metabolomics toolbox.

Understanding Purine Metabolism with Inosine-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of utilizing Inosine-13C as a stable isotope tracer to investigate purine metabolism. Purine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and energy-rich molecules like ATP. Dysregulation of this pathway is implicated in numerous diseases, including cancer, gout, and immunodeficiencies, making it a critical area of research for drug development.

Inosine, a central intermediate in purine metabolism, plays a pivotal role in both the de novo synthesis and salvage pathways. By introducing Inosine labeled with the stable isotope Carbon-13 (this compound) into a biological system, researchers can trace the metabolic fate of inosine and its downstream metabolites. This powerful technique, known as metabolic flux analysis, allows for the precise quantification of pathway activities and provides invaluable insights into the intricate workings of purine metabolism under various physiological and pathological conditions.

Data Presentation: Quantitative Insights into Purine Flux

The following tables summarize hypothetical quantitative data obtained from a typical this compound tracer experiment in cultured cancer cells. This data illustrates the kind of information that can be generated to compare metabolic flux under different conditions, such as treatment with a novel therapeutic agent.

Table 1: 13C Enrichment in Purine Pathway Metabolites Following this compound Administration

| Metabolite | Isotope | Untreated Control (% 13C Enrichment) | Drug-Treated (% 13C Enrichment) |

| Inosine | M+10 | 95.2 ± 1.5 | 94.8 ± 1.8 |

| Hypoxanthine | M+5 | 88.7 ± 2.1 | 75.3 ± 2.5 |

| Xanthine | M+5 | 75.4 ± 3.0 | 50.1 ± 3.2 |

| Uric Acid | M+5 | 68.1 ± 2.8 | 42.6 ± 3.5 |

| IMP | M+10 | 45.3 ± 4.1 | 65.7 ± 3.9 |

| AMP | M+10 | 25.6 ± 3.5 | 40.2 ± 3.1 |

| GMP | M+10 | 22.1 ± 3.3 | 35.8 ± 2.9 |

| ATP | M+10 | 15.8 ± 2.9 | 28.4 ± 2.7 |

| GTP | M+10 | 13.5 ± 2.5 | 25.1 ± 2.6 |

*Indicates a statistically significant difference (p < 0.05) between untreated and drug-treated groups. Data are presented as mean ± standard deviation. "M+n" denotes the isotopologue with 'n' 13C atoms.

Table 2: Calculated Metabolic Fluxes in the Purine Salvage Pathway

| Metabolic Flux | Untreated Control (Relative Flux) | Drug-Treated (Relative Flux) | Fold Change |

| Inosine -> Hypoxanthine | 100 ± 5.2 | 80.1 ± 4.8 | 0.80 |

| Hypoxanthine -> IMP | 40.5 ± 3.1 | 60.2 ± 3.5 | 1.49 |

| IMP -> AMP | 20.3 ± 2.5 | 35.1 ± 2.8 | 1.73 |

| IMP -> GMP | 18.7 ± 2.3 | 30.5 ± 2.6 | 1.63 |

*Indicates a statistically significant difference (p < 0.05) between untreated and drug-treated groups. Data are presented as mean relative flux ± standard deviation, normalized to the rate of inosine to hypoxanthine conversion in the control group.

Experimental Protocols

The following provides a detailed methodology for a typical this compound tracing experiment in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell line) in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS) overnight in a humidified incubator at 37°C and 5% CO2.

-

Isotope Labeling Medium Preparation: Prepare fresh growth medium substituting standard inosine with a known concentration of [U-13C10]-Inosine. The final concentration of the labeled inosine should be determined based on preliminary experiments to ensure adequate labeling without causing cytotoxicity.

-

Labeling Procedure: The following day, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared this compound labeling medium.

-

Time Course: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the labeled inosine into downstream metabolites. The optimal labeling time will vary depending on the cell type and the specific metabolic pathway being investigated.

2. Metabolite Extraction:

-

Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

-

Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography system (e.g., 50% acetonitrile in water).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system equipped with a column suitable for polar metabolite analysis (e.g., a HILIC column). The gradient and flow rate should be optimized to achieve good separation of the purine pathway metabolites.

-

Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution tandem mass spectrometer (MS/MS). The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring).

-

Data Analysis: Process the raw LC-MS/MS data using specialized software to identify and quantify the peak areas of the different isotopologues for each metabolite of interest. Correct for the natural abundance of 13C to determine the fractional enrichment of the label in each metabolite pool.

Visualizing Purine Metabolism and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows in this compound metabolic tracing studies.

Purine Salvage Pathway

This diagram outlines the central role of inosine in the purine salvage pathway, where pre-existing purine bases and nucleosides are recycled to synthesize nucleotides.

Caption: this compound is salvaged to form key purine nucleotides.

Experimental Workflow for this compound Tracer Analysis

This diagram illustrates the key steps involved in performing a metabolic flux analysis experiment using this compound.

Caption: Workflow for this compound metabolic flux analysis.

Logical Relationship of Purine Metabolism Branches

This diagram shows the logical relationship between the de novo synthesis and salvage pathways in maintaining the cellular purine nucleotide pool.

Caption: De novo and salvage pathways converge to supply purines.

An In-depth Technical Guide to the Stability and Storage of Inosine-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Inosine-13C. The stability of isotopically labeled compounds is critical for their use in research and drug development, ensuring the accuracy and reproducibility of experimental results. The information presented herein is synthesized from available data on inosine and its isotopically labeled analogues. It is important to note that while specific quantitative stability data for this compound is limited in publicly available literature, the stability profile is expected to be comparable to that of unlabeled inosine due to the nature of isotopic labeling.

Chemical Stability and Degradation Pathways

Inosine, a purine nucleoside, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, thermal decomposition, and potentially oxidation and photolysis.

Hydrolytic Degradation

The most significant degradation pathway for inosine in aqueous solutions is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into hypoxanthine and ribose.[1][2][3] This reaction is catalyzed by both acid and water.[2] The rate of hydrolysis is dependent on the pH of the solution.[1][2]

Thermal Degradation

In the solid state, inosine undergoes a two-stage thermal decomposition process. The initial stage occurs at lower temperatures (120-220°C) and is an endothermic process without the release of gaseous products.[4] The second stage, at higher temperatures, is an exothermic decomposition that forms water.[4] Studies have shown that heating inosine can lead to its transformation into its purine base, hypoxanthine.[5]

Oxidative and Photolytic Degradation

Forced degradation studies on inosine pranobex, a complex containing inosine, have been conducted under acidic, alkaline, oxidative, photolytic, and thermal conditions to assess its stability.[7]

Recommended Storage Conditions

Based on information from various suppliers and the known stability profile of inosine and its labeled analogues, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid | -20°C | ≥ 4 years[8] | Store in a dry place, protected from light. |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[8] | Prepare fresh solutions for use. |

| Stock Solution (-80°C) | -80°C | Up to 6 months | For Inosine-13C5, as a proxy.[9] |

| Stock Solution (-20°C) | -20°C | Up to 1 month | For Inosine-13C5, as a proxy.[9] |

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of inosine. As previously mentioned, this data is for the unlabeled compound but provides a strong indication of the stability of this compound.

Table 2: Kinetics of Inosine Hydrolysis in Aqueous Solution at 353 K (80°C) [1][2]

| pH | Rate Constant (k) |

| 0.45 - 12.13 | pH-dependent |

| Specific rate constants at various pH values would require access to the full study data. |

Table 3: Thermal Degradation Profile of Inosine [4]

| Stage | Temperature Range | Process Type | Products |

| I | 120-220°C | Endothermic Decomposition | No gaseous products liberated |

| II | High Temperature | Exothermic Decomposition | Water |

| A separate study showed transformation to hypoxanthine at 250°C.[5] |

Experimental Protocols

The following are generalized protocols for conducting stability studies on a drug substance like this compound, based on ICH guidelines and published methodologies for similar compounds.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[7]

-

Flow Rate: Typically 0.7-1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where inosine has maximum absorbance (λmax: 248 nm).[8]

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. The drug substance is subjected to stress conditions more severe than accelerated stability testing.[10]

-

Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).[10]

-

Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) at room temperature or elevated temperature.[10]

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

-

Photostability: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines.

Visualizations

Inosine Degradation Pathway

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation and stability studies.

Inosine Metabolic Pathway

Caption: Key steps in the metabolic pathway of Inosine.

Conclusion

The stability of this compound is crucial for its application in scientific research and drug development. While comprehensive stability data specifically for the 13C labeled compound is not extensively published, the known degradation pathways and stability profile of unlabeled inosine provide a reliable framework for its handling and storage. The primary degradation route is hydrolysis of the N-glycosidic bond, leading to the formation of hypoxanthine and ribose. Proper storage in a solid, dry form at -20°C, protected from light, is recommended to ensure long-term stability. For solutions, fresh preparation is advised. Adherence to these guidelines will help maintain the integrity and purity of this compound, ensuring the validity of experimental outcomes.

References

- 1. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Thermostability of inosine and its 8-substituted derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masspec.scripps.edu [masspec.scripps.edu]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Labeled Blueprint of Life: A Technical Guide to the Discovery and History of Isotope-Labeled Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of isotope-labeled nucleosides in advancing molecular biology, structural analysis, and pharmaceutical development. From the early days of radioactive tracers to the sophisticated applications of stable isotopes in NMR and mass spectrometry, this document provides a comprehensive overview of the key discoveries, experimental methodologies, and the evolution of this indispensable scientific tool.

Introduction: Tracing the Molecules of Heredity

Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a chemical reaction or a complex biological system.[1] By replacing one or more atoms in a nucleoside—the fundamental building block of DNA and RNA—with a heavier, non-radioactive (stable) or radioactive isotope, scientists can "tag" and monitor these molecules.[2] This molecular 'tagging' provides unparalleled insights into a wide range of biological processes, including DNA replication, transcription, metabolic pathways, and the intricate interactions of nucleic acids with other biomolecules.[2][3]

The core principle lies in the chemical equivalence of isotopes; they share identical electronic configurations and reactivity, ensuring that the labeled molecule behaves just like its natural counterpart in a biological system.[4] However, their physical properties, such as mass or nuclear spin, differ, allowing them to be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] This guide chronicles the historical development of these techniques and their applications, offering a technical resource for professionals in life sciences and drug discovery.

Historical Milestones: From Radioactivity to Stability

The journey of isotopic labeling began with the use of radioactive isotopes. Early research in the mid-20th century relied heavily on radionuclides like ³²P, ³⁵S, and ¹⁴C to unravel fundamental biological processes. The famous Hershey-Chase experiment, for instance, used ³²P to label DNA and ³⁵S to label proteins to confirm that DNA is the genetic material. While revolutionary, the inherent instability and safety concerns of radioisotopes limited their application.

A significant shift occurred with the advent of techniques that could detect stable, non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[5] The development and refinement of NMR and MS in the latter half of the 20th century were crucial. Beginning in the 1980s, researchers began introducing ¹³C and ¹⁵N labels into nucleic acids to overcome the limitations of proton-based NMR for studying larger RNA molecules, which suffered from spectral overlap and broad linewidths.[6][7] This transition to stable isotopes made the technology safer and expanded its utility, particularly in structural biology and metabolomics.[2][8]

Core Methodologies for Isotope Labeling

The incorporation of isotopes into nucleosides and nucleic acids is achieved through three primary strategies: metabolic labeling, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages and is suited for different research applications.

Metabolic Labeling (In Vivo)

Metabolic labeling involves introducing isotope-enriched precursors into the growth media of living cells or organisms.[9] The cellular machinery then naturally incorporates these heavy isotopes into the biomolecules it synthesizes, including nucleotides and nucleic acids. This approach is ideal for studying biological processes in their native context. A common application is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which is widely used in proteomics but the principles are extended to nucleic acid studies by providing labeled precursors like ¹⁵N-labeled ammonium chloride or ¹³C-labeled glucose.[4][10]

-

Prepare Minimal Media: Create a defined minimal growth medium where a key nutrient source is replaced with its isotope-labeled counterpart (e.g., ¹⁵NH₄Cl as the sole nitrogen source and/or [U-¹³C]-glucose as the sole carbon source).

-

Cell Culture Adaptation: Gradually adapt the E. coli strain to the minimal media over several generations to ensure normal growth.

-

Inoculation and Growth: Inoculate the labeled minimal media with the adapted E. coli and grow the culture to the desired optical density (typically mid-log phase for active RNA synthesis).

-

Harvesting: Pellet the cells by centrifugation at 4°C.

-

RNA Extraction: Lyse the cells using a standard method (e.g., sonication or enzymatic digestion) and perform a hot phenol-chloroform extraction to isolate total RNA.

-

Purification and Verification: Precipitate the RNA with ethanol, wash, and resuspend in nuclease-free water. Verify the incorporation of the label and the integrity of the RNA using mass spectrometry and gel electrophoresis, respectively.

Enzymatic Synthesis (In Vitro)

For applications requiring pure, high-yield labeled nucleic acids of a specific sequence, in vitro enzymatic synthesis is the method of choice.[11] This technique uses purified enzymes, such as DNA or RNA polymerases, to construct nucleic acid strands from a template using isotopically labeled nucleoside triphosphates (NTPs or dNTPs) as substrates.[10] In vitro transcription with T7 RNA polymerase is a particularly common method for producing milligram quantities of labeled RNA for NMR studies.[7][12]

-

Template Preparation: Generate a linear double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence. This is typically done by PCR amplification or plasmid linearization.

-

Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the DNA template, T7 RNA polymerase, a reaction buffer (containing magnesium chloride and spermidine), and the required ribonucleoside triphosphates (rNTPs). For uniform labeling, all four rNTPs (ATP, GTP, CTP, UTP) will be isotopically enriched (e.g., ¹³C, ¹⁵N). For nucleotide-specific labeling, only one or two types of rNTPs will be labeled.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Template Removal: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a suitable column-based method.

-

Quantification and Validation: Determine the concentration of the purified RNA via UV spectrophotometry and confirm its integrity and labeling extent by mass spectrometry.

// Nodes template [label="dsDNA Template\n(with T7 Promoter)", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="Labeled rNTPs (¹³C/¹⁵N)\n+\nT7 RNA Polymerase\n+\nBuffer", fillcolor="#FFFFFF", fontcolor="#202124"]; transcription [label="In Vitro\nTranscription\n(37°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; digestion [label="DNase I\nDigestion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(e.g., PAGE)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Isotope-Labeled\nRNA", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges template -> transcription [color="#4285F4"]; reagents -> transcription [color="#4285F4"]; transcription -> digestion [label="Synthesized RNA +\nTemplate DNA", color="#EA4335"]; digestion -> purification [label="RNA Transcript", color="#EA4335"]; purification -> product [label="Pure Labeled RNA", color="#EA4335"]; } END_DOT

Solid-Phase Chemical Synthesis

Solid-phase synthesis using phosphoramidite chemistry is the premier method for creating short, custom oligonucleotides (both DNA and RNA) with precise, site-specific isotopic labels.[7][10] This technique involves the sequential addition of protected, labeled nucleoside phosphoramidites to a growing chain anchored to a solid support. This allows for the incorporation of a single labeled atom at a specific position within a large molecule, which is invaluable for detailed NMR dynamics studies.[7]

-

Support Preparation: Start with a controlled pore glass (CPG) solid support to which the first nucleoside of the sequence is covalently attached.

-

Synthesis Cycle (Repeated for each nucleotide):

-

Deblocking: Remove the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside using a mild acid.

-

Coupling: Activate the desired nucleoside phosphoramidite (which can be isotopically labeled) and couple it to the 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

-

Final Deblocking and Cleavage: Once the full sequence is assembled, cleave the oligonucleotide from the solid support using a strong base (e.g., ammonium hydroxide). This step also removes the remaining protecting groups from the nucleobases and phosphates.

-

Purification: Purify the final product, typically using high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide.

// Nodes start [label="Start: Nucleoside\non Solid Support", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deblock [label="1. Deblocking\n(Remove 5'-DMTr)", fillcolor="#FFFFFF", fontcolor="#202124"]; couple [label="2. Coupling\n(Add Labeled Phosphoramidite)", fillcolor="#FFFFFF", fontcolor="#202124"]; cap [label="3. Capping\n(Block Failures)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidize [label="4. Oxidation\n(Stabilize Linkage)", fillcolor="#FFFFFF", fontcolor="#202124"]; end_cycle [label="Chain Extended\nby One Nucleotide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleave [label="Final Cleavage\n& Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Site-Specifically\nLabeled Oligonucleotide", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> deblock [color="#5F6368"]; deblock -> couple [color="#5F6368"]; couple -> cap [color="#5F6368"]; cap -> oxidize [color="#5F6368"]; oxidize -> end_cycle [color="#5F6368"]; end_cycle -> deblock [label="Repeat for\nnext base", style=dashed, color="#4285F4"]; end_cycle -> cleave [label="Final base\nadded", color="#EA4335"]; cleave -> product [color="#EA4335"]; } END_DOT

Applications in Research and Drug Development

Isotope-labeled nucleosides are indispensable tools across numerous scientific disciplines. Their application has led to groundbreaking discoveries in structural biology, metabolomics, and pharmaceutical sciences.

Structural Biology: Elucidating 3D Structures by NMR

NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[7] For nucleic acids larger than ~40 nucleotides, however, ¹H NMR spectra become too crowded and complex to interpret.[11] Isotope labeling with ¹³C and ¹⁵N helps overcome this challenge by enabling multidimensional NMR experiments that resolve individual atomic signals.[11] Site-specific labeling, including deuteration, further simplifies spectra and allows researchers to probe the dynamics of specific functional sites within large RNA molecules like riboswitches and viral RNAs.[7]

// Nodes unlabeled [label="Unlabeled RNA\n(>15 kDa)", fillcolor="#FFFFFF", fontcolor="#202124"]; labeled [label="Selectively Labeled RNA\n(e.g., ¹³C/¹⁵N at specific sites)", fillcolor="#FFFFFF", fontcolor="#202124"]; unlabeled_spec [label="Complex ¹H Spectrum\n(Severe Signal Overlap)", shape=note, fillcolor="#F1F3F4", fontcolor="#EA4335"]; labeled_spec [label="Simplified 2D/3D Spectrum\n(Resolved Signals)", shape=note, fillcolor="#F1F3F4", fontcolor="#34A853"]; result1 [label="Ambiguous\nStructural Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; result2 [label="High-Resolution\nStructure & Dynamics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges unlabeled -> unlabeled_spec [label="Analyzed by\n¹H NMR", color="#5F6368"]; unlabeled_spec -> result1 [color="#5F6368"]; labeled -> labeled_spec [label="Analyzed by\n¹³C/¹⁵N Heteronuclear NMR", color="#5F6368"]; labeled_spec -> result2 [color="#5F6368"]; } END_DOT

Quantitative Analysis: Mass Spectrometry and Metabolomics

Mass spectrometry can distinguish between light and heavy isotopes based on their mass-to-charge ratio. This capability forms the basis of isotope dilution mass spectrometry, a gold-standard method for the absolute quantification of molecules.[13] In this technique, a known quantity of a heavy, isotope-labeled version of the target molecule (e.g., a modified nucleoside) is added to a biological sample as an internal standard.[9] By measuring the ratio of the natural to the labeled nucleoside, researchers can accurately determine the absolute amount of that nucleoside in the original sample.[13] This has been crucial for studying RNA modifications (epitranscriptomics) and for metabolic flux analysis, which tracks the flow of metabolites through biochemical pathways.[3][14]

Drug Development and Pharmacology

Isotope-labeled compounds are vital throughout the drug development pipeline.[3][15] In preclinical stages, they are used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to understand a drug's fate in an organism.[16][17] By labeling a drug candidate, its metabolic breakdown products can be easily tracked and identified.[17] In clinical research, stable isotopes provide powerful, non-invasive tools for developing kinetic biomarkers.[8][15] These biomarkers can measure the flux through a specific metabolic pathway targeted by a drug, offering a direct assessment of the drug's efficacy and helping to determine optimal dosing.[15]

// Nodes discovery [label="Target ID\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclinical [label="Preclinical\n(ADME Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; clinical [label="Clinical Trials\n(Kinetic Biomarkers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; approval [label="Personalized\nMedicine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for alignment sub_discovery [label="Labeled nucleic acids to study\ndrug-target interactions[3]", shape=plaintext, fontcolor="#5F6368"]; sub_preclinical [label="Labeled drug analogs to track\nmetabolism and distribution[17]", shape=plaintext, fontcolor="#5F6368"]; sub_clinical [label="Labeled tracers to measure\npathway flux & drug effect[15]", shape=plaintext, fontcolor="#5F6368"]; sub_approval [label="Companion diagnostics to\nstratify patient response[15]", shape=plaintext, fontcolor="#5F6368"];

// Edges discovery -> preclinical [color="#5F6368"]; preclinical -> clinical [color="#5F6368"]; clinical -> approval [color="#5F6368"];

discovery -> sub_discovery [style=dotted, arrowhead=none, color="#5F6368"]; preclinical -> sub_preclinical [style=dotted, arrowhead=none, color="#5F6368"]; clinical -> sub_clinical [style=dotted, arrowhead=none, color="#5F6368"]; approval -> sub_approval [style=dotted, arrowhead=none, color="#5F6368"]; } END_DOT

Quantitative Data Summary

The efficiency and output of labeling methods are critical for experimental design. The tables below summarize key quantitative data related to the synthesis and analysis of isotope-labeled nucleosides.

Table 1: Comparison of Chemical Synthesis Yields for Labeled Phosphoramidites

| Labeled Phosphoramidite | Synthesis Method | Number of Steps | Overall Yield | Reference |

| [1-¹⁵N]-Adenosine derivative | de novo chemical | 5 | 37% | [7] |

| [1-¹⁵N]-Guanosine derivative | de novo chemical | 6 | 24% | [7] |

| [3-¹⁵N]-Uridine derivative | de novo chemical | 3 | 49% | [7] |

| [3-¹⁵N]-Cytidine derivative | From labeled uridine | 2 (additional) | 81% | [7] |

| [8-¹³C]-Guanosine derivative | de novo chemical | 9 | 14% | [7] |

| [6-¹³C-5-²H]-Uridine derivative | From labeled nucleoside | 5 | 13% | [7] |

Table 2: Common Stable Isotopes and Their Primary Applications

| Isotope | Common Use | Detection Method | Key Advantage |

| ²H (Deuterium) | Simplify NMR spectra (deuteration) | NMR | Reduces proton relaxation pathways, narrowing linewidths for large molecules.[7] |

| ¹³C (Carbon-13) | Backbone tracing, structural analysis | NMR, MS | Enables heteronuclear correlation NMR experiments; provides mass shift for MS.[6][7] |

| ¹⁵N (Nitrogen-15) | Probing base pairing and interactions | NMR, MS | Provides probes at hydrogen-bonding interfaces; provides mass shift for MS.[6][7] |

| ¹⁹F (Fluorine-19) | High-sensitivity structural probes | ¹⁹F NMR | High gyromagnetic ratio and 100% natural abundance of the spin-½ nucleus provide high sensitivity with no biological background signal.[2] |

Conclusion and Future Outlook

The history of isotope-labeled nucleosides is a story of enabling technology. From elucidating the fundamental roles of DNA and RNA to providing the atomic-level resolution needed to design new therapeutics, these molecular tracers have become a cornerstone of modern life sciences. The continued development of more efficient and sophisticated labeling strategies, combined with advances in analytical instrumentation, promises to open new frontiers. Future applications will likely focus on real-time, in-cell imaging of nucleic acid dynamics, advanced diagnostics for personalized medicine, and the design of next-generation RNA therapeutics, ensuring that the simple act of replacing one atom with its heavier cousin will continue to yield profound scientific insights.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 3. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. metsol.com [metsol.com]

- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 11. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotope-Based Analysis of Modified tRNA Nucleosides Correlates Modification Density with Translational Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ckisotopes.com [ckisotopes.com]

- 16. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

An In-depth Technical Guide to the Core Properties of Inosine-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a naturally occurring purine nucleoside, plays a crucial role in various biological processes, including as an intermediate in purine metabolism and as a signaling molecule.[1][2][3] Its isotopically labeled form, Inosine-¹³C, is an invaluable tool in metabolic research, particularly in metabolic flux analysis (MFA) to elucidate complex biochemical pathways.[4][5] This technical guide provides a comprehensive overview of the core properties of Inosine-¹³C, with a focus on its chemical and physical characteristics, spectroscopic data, and its application in experimental settings.

Chemical and Physical Properties

The basic properties of various Inosine-¹³C isotopologues are summarized below. It is important to note that while the molecular weight changes with isotopic labeling, other physical properties such as melting point and solubility are expected to be very similar to unlabeled inosine.

| Property | Value | Isotopologue | Reference |

| Molecular Formula | C₅[¹³C]₅H₁₂N₄O₅ | Inosine-[1',2',3',4',5'-¹³C₅] | [] |

| [¹³C]C₉H₁₂N₄O₅ | [1'-¹³C]Inosine | [7] | |

| [¹³C]₁₀H₁₂[¹⁵N]₄O₅ | Inosine-¹³C₁₀,¹⁵N₄ | [1] | |

| Molecular Weight | 273.19 g/mol | Inosine-[1',2',3',4',5'-¹³C₅] | [][8][] |

| 269.23 g/mol (calculated) | [1'-¹³C]Inosine | [7] | |

| 282.13 g/mol | Inosine-¹³C₁₀,¹⁵N₄ | [1] | |

| Appearance | White to off-white solid | Inosine-[1',2',3',4',5'-¹³C₅] | [] |

| White crystalline solid (unlabeled) | Inosine (unlabeled) | [10] | |

| Melting Point | 218 °C (decomposes) (unlabeled) | Inosine (unlabeled) | [10] |

| 226 °C (unlabeled) | Inosine (unlabeled) | [11] | |

| Solubility | Soluble in water and methanol | Inosine-[1',2',3',4',5'-¹³C₅] | [] |

| ~10 mg/mL in water (unlabeled) | Inosine (unlabeled) | [12] | |

| Water: soluble (unlabeled) | Inosine (unlabeled) | ||

| Purity | ≥98% | Inosine-[1',2',3',4',5'-¹³C₅] | [] |

| Isotopic Enrichment | ≥99% ¹³C | Inosine-[1',2',3',4',5'-¹³C₅] | [2][] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for characterizing Inosine-¹³C and tracing its metabolic fate. The chemical shifts are sensitive to the local electronic environment, providing structural information and enabling the tracking of the ¹³C label.

¹³C NMR Chemical Shifts for [1'-¹³C]Inosine

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C-1' | 88.68 | [13] |

¹H NMR Chemical Shifts for [1'-¹³C]Inosine

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| H-8 | 8.33 | [13] | |

| H-2 | 8.21 | [13] | |

| H-1' | 6.07 | J(H1',H2') = 5, J(H1',C1') = 170 | [13] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for quantifying the incorporation of ¹³C from labeled inosine into various metabolites. The increase in mass due to the ¹³C isotopes allows for the differentiation and quantification of labeled versus unlabeled species.

Computed Mass Data for Inosine Isotopologues

| Property | Value | Isotopologue | Reference |

| Exact Mass | 282.10245743 Da | Inosine-¹³C₁₀,¹⁵N₄ | [1] |

| Molecular Weight | 273.19 g/mol | Inosine-¹³C₅ | [2] |

Metabolic Pathway of Inosine

Inosine-¹³C follows the same metabolic pathways as its unlabeled counterpart. It is a key intermediate in purine metabolism. Understanding this pathway is essential for designing and interpreting tracer experiments. Inosine can be metabolized into hypoxanthine and subsequently to xanthine and uric acid, or it can be salvaged to form inosine monophosphate (IMP).

Metabolic fate of Inosine-¹³C.

Experimental Protocols

The primary application of Inosine-¹³C is in stable isotope tracer experiments to study metabolic flux. Below are generalized protocols for using Inosine-¹³C in cell culture experiments followed by analysis with NMR or MS.

General Experimental Workflow for ¹³C Tracer Analysis

Workflow for Inosine-¹³C studies.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluence in standard growth medium.

-

Prepare the experimental medium by replacing the standard inosine (or other carbon sources, depending on the experimental design) with the desired concentration of Inosine-¹³C.

-

Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the ¹³C-labeled medium.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of Inosine-¹³C.

2. Metabolite Extraction:

-

Rapidly quench metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol, and placing the culture dish on dry ice.

-

Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Perform further extraction steps as required by the analytical method (e.g., sonication, centrifugation to pellet protein and cell debris).

-

Collect the supernatant containing the metabolites and dry it down, for example, using a vacuum concentrator.

3. NMR Sample Preparation and Analysis:

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C and/or ¹H NMR spectra.[14] The choice of NMR experiment (e.g., 1D ¹³C, 2D HSQC) will depend on the specific research question.[15]

-

Process the NMR data to identify and quantify the ¹³C-labeled metabolites based on their characteristic chemical shifts and coupling patterns.

4. Mass Spectrometry Sample Preparation and Analysis:

-

Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile for liquid chromatography).

-

Inject the sample into an LC-MS or GC-MS system. High-resolution mass spectrometry is often required to resolve the different isotopologues.[16]

-

Analyze the mass spectra to determine the mass isotopomer distribution for metabolites of interest. This involves identifying the peaks corresponding to the unlabeled metabolite and the various ¹³C-labeled versions.

5. Data Analysis and Metabolic Flux Analysis (MFA):

-

The fractional enrichment of ¹³C in each metabolite is calculated from the NMR or MS data.

-

This isotopic labeling data, along with a stoichiometric model of the relevant metabolic network and other measured rates (e.g., cell growth, nutrient uptake), is used as input for MFA software.[3][5]

-

The software then estimates the intracellular metabolic fluxes that best reproduce the observed labeling patterns.

Conclusion

Inosine-¹³C is a powerful and versatile tool for researchers in the life sciences. Its use in stable isotope tracing experiments, coupled with advanced analytical techniques like NMR and mass spectrometry, provides detailed insights into the complexities of cellular metabolism. This guide offers a foundational understanding of the key properties of Inosine-¹³C and a framework for its application in metabolic research, which is crucial for advancing our understanding of disease and for the development of novel therapeutics.

References

- 1. Inosine-13C10,15N4 | C10H12N4O5 | CID 171037879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 7. omicronbio.com [omicronbio.com]

- 8. shop.bio-connect.nl [shop.bio-connect.nl]

- 10. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Inosine, CAS No. 58-63-9 | Nucleosides for DNA synthesis | DNA Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Inosine-13C vs. Unlabeled Inosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a naturally occurring purine nucleoside, plays a pivotal role in various physiological processes, including purine metabolism and cellular signaling. Its stable isotope-labeled counterpart, Inosine-13C, has emerged as an indispensable tool in metabolic research, enabling precise tracing of metabolic pathways and flux analysis. This technical guide provides an in-depth comparison of the core characteristics of this compound and unlabeled inosine, offering valuable insights for researchers in drug development and life sciences.

Core Characteristics: A Comparative Analysis

The primary distinction between this compound and unlabeled inosine lies in the isotopic composition of their carbon atoms. In this compound, one or more carbon-12 atoms are replaced by the heavier, non-radioactive carbon-13 isotope. This isotopic substitution results in a measurable difference in molecular weight, which is the foundation of its utility in tracer studies, while minimally impacting its physicochemical and biological properties.

Physicochemical Properties

The introduction of 13C isotopes leads to a predictable increase in the molecular weight of inosine. Other physicochemical properties, such as melting point and solubility, are generally considered to be negligibly affected by this isotopic substitution for most research applications.

| Property | Unlabeled Inosine | This compound (e.g., [1',2',3',4',5'-13C5]Inosine) | This compound (e.g., [1'-13C]Inosine) | This compound (e.g., Inosine-13C10,15N4) |

| Molecular Formula | C10H12N4O5[1][2][3] | C5[13C]5H12N4O5[] | 13CC9H12N4O5[5] | Not Directly Provided |

| Molecular Weight | 268.23 g/mol [2][3][6][7][8] | 273.19 g/mol [][9] | 269.22 g/mol [5] | 282.13 g/mol [10] |

| Melting Point | 212 - 226 °C (decomposes)[6][7][8][11] | Data not explicitly available, but expected to be very similar to unlabeled inosine. | Data not explicitly available, but expected to be very similar to unlabeled inosine. | Data not explicitly available, but expected to be very similar to unlabeled inosine. |

| Appearance | White crystalline powder[6][7] | White to Off-white Solid[] | Data not explicitly available, but expected to be a white solid. | Data not explicitly available, but expected to be a white solid. |

| Solubility in Water | 2.1 g/100 mL (20 °C)[8]; ~10 mg/mL[13]; 16 g/L[7] | Soluble[] | Data not explicitly available, but expected to be similar to unlabeled inosine. | Data not explicitly available, but expected to be similar to unlabeled inosine. |